molecular formula CHF3LaO3S B104890 Lanthanum(III) trifluoromethanesulfonate CAS No. 52093-26-2

Lanthanum(III) trifluoromethanesulfonate

Cat. No.: B104890
CAS No.: 52093-26-2
M. Wt: 288.98 g/mol
InChI Key: NAPHXISIYHAKAH-UHFFFAOYSA-N
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Description

Lanthanum(III) trifluoromethanesulfonate, also known as lanthanum triflate, is a chemical compound with the formula (CF3SO3)3La. It is a white to almost white powder or crystalline substance that is highly soluble in water and other polar solvents. This compound is widely recognized for its role as a water-tolerant Lewis acid, making it valuable in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lanthanum(III) trifluoromethanesulfonate is typically synthesized by reacting lanthanum oxide (La2O3) with trifluoromethanesulfonic acid (HOTf) in the presence of water. The reaction proceeds as follows:

La2O3+6HOTf+18H2O2La(H2O)93+3H2OLa2O3 + 6HOTf + 18H2O → 2La(H2O)93 + 3H2O La2O3+6HOTf+18H2O→2La(H2O)93+3H2O

The resulting hydrated lanthanum triflate can be dehydrated by heating between 180 and 200°C under reduced pressure to obtain the anhydrous form .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and drying techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Lanthanum(III) trifluoromethanesulfonate undergoes various chemical reactions, primarily acting as a catalyst. Some of the key reactions include:

Common Reagents and Conditions: Common reagents used in reactions with this compound include silyl enol ethers, aldehydes, esters, and amides. The reactions are typically carried out under mild conditions, often in aqueous or mixed solvent systems .

Major Products: The major products formed from these reactions include aldol adducts, acylated or alkylated aromatic compounds, and amides .

Mechanism of Action

Lanthanum(III) trifluoromethanesulfonate exerts its effects primarily through its function as a Lewis acid. It coordinates with electron-rich species, facilitating various chemical transformations. The compound’s water tolerance allows it to operate in aqueous environments, making it versatile for a wide range of reactions .

Molecular Targets and Pathways: The molecular targets of this compound include carbonyl compounds, amines, and other nucleophilic species. It activates these substrates by coordinating with their electron pairs, thereby lowering the activation energy for the reaction .

Comparison with Similar Compounds

Lanthanum(III) trifluoromethanesulfonate stands out for its efficiency and versatility in catalyzing a wide range of reactions, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

52093-26-2

Molecular Formula

CHF3LaO3S

Molecular Weight

288.98 g/mol

IUPAC Name

lanthanum;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.La/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

NAPHXISIYHAKAH-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[La+3]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[La]

Pictograms

Corrosive; Irritant

Synonyms

1,1,1-Trifluoromethanesulfonic Acid Lanthanum(3+) Salt;  Trifluoromethanesulfonic Acid Lanthanum(3+) Salt;  Lanthanum Triflate;  Lanthanum Trifluoromethanesulfonate;  Lanthanum Tris(trifluoromethanesulfonate);  Lanthanum(3+) Triflate;  Lanthanum(3+) Triflu

Origin of Product

United States

Synthesis routes and methods I

Procedure details

40 ml of H2O are placed in a 100 ml round-bottomed flask having a magnetic stirrer, and 12.78 g (85 mmol) of trifluoromethanesulfonic acid are weighed in. With stirring, 14.15 g (15 mmol) of lanthanum carbonate are added. The neutral suspension is filtered, and the filtrate is concentrated by evaporation in a rotary evaporator and then dried under a high vacuum. 18.0 g of lanthanum triflate are obtained in the form of a white powder.
Quantity
12.78 g
Type
reactant
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
lanthanum triflate

Synthesis routes and methods II

Procedure details

Lanthanum carbonate (15 g.) and trifluoromethanesulfonic acid (22.5 g) are combined as described in Example II. The solution is evaporated at reduced pressure and the residue, dried over sulfuric acid in dessicator. The product obtained, 20.4 g., gave the following analysis: % La 22.06; % S 15.88; % H2O 5.61, indicating an Al:S ratio of 1:3.12.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
22.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
La
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Al
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Lanthanum Trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lanthanum(III) trifluoromethanesulfonate
Reactant of Route 2
Lanthanum(III) trifluoromethanesulfonate
Reactant of Route 3
Lanthanum(III) trifluoromethanesulfonate

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